Product packaging for Budesonide 21-Butanoate(Cat. No.:)

Budesonide 21-Butanoate

Cat. No.: B13425018
M. Wt: 500.6 g/mol
InChI Key: SCUCNESXDOIIHK-FAFLPLIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Budesonide 21-Butanoate (CAS 2408495-96-3) is a characterized impurity of Budesonide, a potent glucocorticoid steroid widely used in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and Crohn's disease . This compound, with the molecular formula C29H40O7 and a molecular weight of 500.62 g/mol, serves as a critical reference material in pharmaceutical research and development . It is essential for analytical purposes, including method development, validation, and quality control, ensuring the purity and safety of Budesonide drug substances and products. Researchers utilize this high-purity impurity standard to comply with stringent regulatory requirements for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . The product is supplied with a comprehensive Certificate of Analysis and is fully compliant with global regulatory standards. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O7 B13425018 Budesonide 21-Butanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H40O7

Molecular Weight

500.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] butanoate

InChI

InChI=1S/C29H40O7/c1-5-7-24(33)34-16-22(32)29-23(35-25(36-29)8-6-2)14-20-19-10-9-17-13-18(30)11-12-27(17,3)26(19)21(31)15-28(20,29)4/h11-13,19-21,23,25-26,31H,5-10,14-16H2,1-4H3/t19-,20-,21-,23+,25?,26+,27-,28-,29+/m0/s1

InChI Key

SCUCNESXDOIIHK-FAFLPLIVSA-N

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)CCC)C)O)C

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)CCC)C)O)C

Origin of Product

United States

Synthetic Strategies and Derivatization Pathways of C21 Esterified Budesonide Analogues

Retrosynthetic Analysis for Budesonide (B1683875) 21-Butanoate

A retrosynthetic approach to Budesonide 21-Butanoate reveals a straightforward disconnection at the C21 ester linkage. This strategy points to two primary precursors: budesonide and a butanoylating agent.

Key Precursors and Intermediate Compounds

The synthesis of this compound fundamentally relies on the availability of budesonide as the starting material. Budesonide itself is synthesized from 16α-hydroxyprednisolone, which reacts with butyraldehyde (B50154) to form the characteristic 16,17-acetal ring. google.comgoogle.com

The other key component is a reactive form of butanoic acid, such as butanoyl chloride or butanoic anhydride. The choice of the butanoylating agent can influence the reaction conditions and the formation of byproducts.

A crucial intermediate in some synthetic routes is a protected form of budesonide, where other reactive functional groups are temporarily blocked to ensure selective esterification at the C21 position. However, due to the higher reactivity of the primary C21 hydroxyl group compared to the tertiary C11 hydroxyl group, direct acylation is often feasible. mdpi.com

Strategic Esterification at the C21 Hydroxyl Group

The esterification of the C21 hydroxyl group is a key strategic step. nih.govhmpgloballearningnetwork.com This transformation is typically achieved by reacting budesonide with a suitable butanoylating agent in the presence of a base or catalyst. The primary nature of the C21 hydroxyl group makes it more sterically accessible and nucleophilic than the C11 hydroxyl group, allowing for regioselective acylation under controlled conditions. mdpi.com

Modern Synthetic Methodologies for Butanoate Ester Formation

Modern organic synthesis offers a variety of methods for the efficient and selective formation of the butanoate ester at the C21 position of budesonide.

Regioselective Acylation Techniques

Direct acylation is a common and effective method for the synthesis of this compound. This involves the reaction of budesonide with a butanoylating agent like butanoyl chloride or butanoic anhydride. The reaction is typically carried out in an inert solvent, and a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction.

For instance, the synthesis of various budesonide-21-esters has been achieved through esterification of the 21-hydroxyl group with the corresponding acid chloride. nih.gov This highlights the general applicability of this method for creating a range of C21-esterified analogues.

Catalytic Approaches in C21 Ester Synthesis

Catalytic methods can enhance the efficiency and selectivity of the esterification process. The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) in conjunction with a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the esterification of the C21-hydroxyl group with butanoic acid under mild conditions. mdpi.comnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the C21 hydroxyl group of budesonide.

Another approach involves the use of acidic ionic liquids which can act as both the reaction medium and the catalyst, offering a "green" alternative to traditional methods. google.com

Characterization of Synthetic Byproducts and Related Impurities

The synthesis of this compound can lead to the formation of several byproducts and impurities. These can arise from the starting materials, side reactions, or degradation of the final product. daicelpharmastandards.comclearsynth.com

Common process-related impurities can include unreacted budesonide, residual solvents, and byproducts from the butanoylating agent. researchgate.net Side reactions, such as acylation at the C11 hydroxyl group, can lead to the formation of di-acylated products, although this is generally less favored.

Degradation products can also be present, which may form under various stress conditions like heat, light, or pH variations. researchgate.netscirp.org For budesonide and its derivatives, potential degradation pathways include oxidation and hydrolysis. researchgate.net The presence of the butanoate ester introduces the possibility of hydrolysis back to budesonide.

The identification and characterization of these impurities are crucial for ensuring the quality and purity of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in separating and identifying these related substances. researchgate.netnih.govlcms.cz

Identification of Butanoate-Related Impurity Profiles

The synthesis and purification of C21-esterified budesonide analogues, such as this compound, necessitate a comprehensive understanding of potential impurities. Regulatory standards require the identification and characterization of impurities to ensure the quality and consistency of the final active pharmaceutical ingredient. One key impurity is Budesonide 21-Butyrate Impurity, chemically identified as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4-diene-3,20-dione-21-butyrate. synzeal.comsynthinkchemicals.comallmpus.comchemicea.com This compound is a critical reference standard for analytical method development and validation. synzeal.com

The impurity profile of budesonide and its esters can be complex, comprising both process impurities, which arise during synthesis, and degradation products that form during storage or handling. nih.govcolab.wsresearchgate.net Thermal forced degradation studies have been instrumental in identifying these impurities. nih.gov Using techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), researchers have been able to structurally identify numerous budesonide-related impurities. nih.govresearchgate.net These impurities can be categorized into three groups: process-related, degradation-related, and those that fall into both categories. nih.govcolab.wsresearchgate.net

Below is a table of known impurities and related compounds associated with budesonide synthesis, including the specific butanoate-related impurity.

Mechanistic Studies of Impurity Formation Pathways

Understanding the mechanisms through which impurities are formed is crucial for developing robust manufacturing processes that minimize their presence. For budesonide and its esters, several formation pathways for degradation-related impurities have been proposed.

A significant pathway for the generation of certain impurities is aerobic oxidation. nih.govresearchgate.net Studies have found that major degradation products, such as budesonide impurity D, 17-carboxylate, and impurity L, are formed through this oxidation process. nih.govcolab.wsresearchgate.net This oxidation can be induced by several factors, including the presence of dissolved oxygen, traces of hydrobromic acid (HBr) from the synthesis steps, elevated temperatures, and contact with metal surfaces like aluminum oxide (Al₂O₃), which can be present on the inner surfaces of containers. nih.govresearchgate.netacs.org

Another potential mechanism for impurity formation in corticosteroids is photo-isomerization. Under ultraviolet (UV) irradiation, budesonide can undergo a photo-induced isomerization process to form a degradant known as lumibudesonide. scirp.org This reaction involves the formation of a new bond between the C15 and C17 carbons of the steroid skeleton. scirp.org While this has been demonstrated for the parent budesonide, similar photosensitivity could be anticipated for its C21-ester derivatives.

Hydrolytic and rearrangement reactions also represent potential impurity formation pathways. For instance, the hydroxide (B78521) ion-catalyzed rearrangement of hydrocortisone (B1673445) 17-butyrate to the 21-butyrate isomer has been documented. researchgate.net Such ester migration is a known phenomenon in corticosteroid chemistry and could potentially lead to the formation of isomeric impurities in C21-esterified budesonide analogues under certain pH and solvent conditions.

Scale-Up Considerations in Laboratory Synthesis

Translating a laboratory-scale synthesis of budesonide analogues to a pilot or commercial scale presents significant challenges related to safety, reproducibility, and quality control. google.comacs.org A primary concern during scale-up is maintaining the desired ratio of epimers (22R and 22S), which is a critical quality attribute. google.comamt.uk

Key Process Parameters for Scale-Up:

ParameterConsiderationRationale
Temperature Precise temperature control is critical, with studies indicating an optimal range of -7°C to -11°C. google.comAt higher temperatures (e.g., 0 to -5°C), significant variations in the epimer ratio are observed as the batch size increases. The lower temperature range ensures the epimer ratio is maintained consistently from lab to commercial scale. google.com
Reaction Time Must be carefully controlled in conjunction with temperature.The conversion of epimer A to epimer B is dependent on both temperature and time following the initial acetalization reaction. acs.org
Reagent Control The use of hazardous or corrosive reagents like hydrobromic acid (HBr) and sulfonic acids requires significant hazard mitigation at an industrial scale. google.comamt.ukRegulatory bodies like the FDA have expressed concerns over residual traces of sulfonic acids in final pharmaceutical products, driving the need for alternative, safer processes. google.com
Impurity Control The formation of oxidation impurities during crystallization must be managed.Factors such as dissolved oxygen, the type of metal reactor, solution temperature, and residual acid can promote impurity formation, necessitating re-optimization and control strategies for a successful scale-up. acs.org

To address these challenges, modern process development often employs a Quality by Design (QbD) approach. acs.org This involves using tools like Failure Mode and Effect Analysis (FMEA) to identify risks and Design of Experiments (DoE) to systematically optimize crucial process parameters, ensuring the final product meets quality standards consistently. acs.org

Furthermore, there is a shift from traditional batch processing to continuous flow chemistry . amt.ukresearchgate.net Continuous flow reactors offer significant advantages for the synthesis of budesonide, including enhanced safety in handling hazardous materials, better control over reaction parameters (flow rate, temperature, residence time), and improved cost-effectiveness. amt.ukresearchgate.netnih.gov This technology provides a more direct and reliable path for transferring a process from the laboratory to industrial-scale production. amt.uknih.gov

Stereochemical Investigations and Conformational Analysis

Epimerism at the C22 Position of Budesonide (B1683875) and its C21-Butanoate Derivative

Budesonide, the parent compound of Budesonide 21-butanoate, is a synthetic corticosteroid that exists as a mixture of two diastereomers, designated as 22R and 22S. This epimerism arises from the chiral center at the C22 position within the 1,3-dioxolane ring, which is formed by the reaction of the 16α,17α-diol with butyraldehyde (B50154). The 22R form is known to be two to three times more active than the 22S form, making the control of the diastereomeric ratio a critical aspect in its pharmaceutical applications iucr.orgthermofisher.com. Consequently, this compound also exists as a mixture of these C22 epimers.

The synthesis of budesonide typically results in an almost equimolar mixture of the 22R and 22S epimers nih.gov. However, stereoselective processes have been developed to produce budesonide with a higher proportion of the more active 22R epimer, achieving R/S ratios greater than 90:10.

Due to their different physical and chemical properties, the diastereomers of budesonide can be separated using achiral chromatographic techniques. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of these epimers. The United States Pharmacopeia (USP) monograph for budesonide outlines an isocratic HPLC method for this purpose thermofisher.com. Fast Ultra-High-Performance Liquid Chromatography (UHPLC) systems have also been developed to achieve efficient and rapid separation of the budesonide diastereomers thermofisher.com.

While specific separation data for this compound is not extensively detailed in the available literature, the principles and techniques applied to budesonide are directly relevant. The addition of the 21-butanoate group is unlikely to significantly alter the fundamental chromatographic behavior of the C22 epimers, and thus similar HPLC and UHPLC methods are expected to be effective.

Table 1: Chromatographic Separation of Budesonide Epimers

Technique Column Mobile Phase Key Separation Parameters
HPLC (USP Method) C18 Acetonitrile (B52724)/Phosphate (B84403) Buffer Resolution between epimers ≥ 1.5
UHPLC Accucore™ XL C18 Acetonitrile/Water Fast and efficient separation

Spectroscopic and Diffraction Studies for Absolute Configuration Determination

The determination of the absolute configuration of the C22 epimers and the study of their solid-state forms are crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques employed for these investigations.

NMR spectroscopy is a key analytical tool for the identification and quantification of the 22R and 22S epimers of budesonide. Comprehensive analysis of 1D and 2D NMR spectra, including 1H-1H gCOSY, 1H-13C gHSQC, 1H-13C gHMBC, and 1H-1H ROESY, allows for the correlation of specific signals to each epimer mdpi.com.

Table 2: Key 1H NMR Signals for Budesonide Epimer Differentiation in DMSO-d6

Proton Budesonide-22R (ppm) Budesonide-22S (ppm)
C21-H 4.13 (d), 4.39 (d) 4.06 (d), 4.45 (d)
C22-H 4.52 (t) 5.17 (t)
C16-H - 5.05 (d)

Data extracted from a study on Budesonide mdpi.com.

Single-crystal X-ray diffraction has been instrumental in determining the absolute molecular structures of the (22S) and (22R) epimers of budesonide iucr.org. These studies have confirmed the conformations of the steroid rings and the orientation of the substituents. The crystallographic data show that both epimers can pack together in a crystal lattice, forming solid solutions iucr.org.

Powder X-ray diffraction (PXRD) is also used to characterize the crystalline and amorphous forms of budesonide researchgate.netresearchgate.net. The PXRD pattern of crystalline budesonide shows sharp, characteristic peaks, while the amorphous form exhibits a diffuse halo researchgate.net. The solid-state properties, including crystallinity, can influence the physicochemical properties of the drug substance. Although specific X-ray crystallography studies on this compound are not available, the fundamental crystal packing and polymorphic behavior are expected to be influenced by the principles observed for the parent budesonide molecule.

Conformational Dynamics of Butylidenedioxy and Butyrate Moieties

The butylidenedioxy group forms a 1,3-dioxane ring fused to the D-ring of the steroid. 1,3-dioxane rings generally adopt a chair-like conformation to minimize steric strain. The substituents on this ring will have preferred axial or equatorial orientations. The propyl group at C22 of the dioxolane ring in budesonide is equatorially oriented iucr.org. The conformational flexibility of this ring system is an important factor in how the molecule interacts with its biological target.

The C21-butyrate ester side chain introduces additional conformational freedom. The rotation around the single bonds of the butyrate moiety allows it to adopt various conformations. The flexibility of the side chain at the C17 position is known to greatly affect the biological function of corticosteroids nih.gov. The specific orientation of the butyrate group can influence the molecule's interaction with the binding pocket of the glucocorticoid receptor. While detailed studies on the conformational dynamics of the butyrate moiety in this compound are not available, it is understood that the flexibility of such ester side chains in steroids can impact their pharmacokinetic and pharmacodynamic profiles.

Molecular Level Interactions and Receptor Binding Affinities in Vitro/cellular Studies

Metabolic Pathways and Biotransformation Studies Pre Clinical/in Vitro Models

Identification of Metabolites of Budesonide (B1683875) 21-Butanoate

The metabolism of Budesonide 21-Butanoate is expected to proceed in a sequential manner, beginning with the hydrolysis of the ester group, followed by the established metabolic pathways of the parent budesonide molecule.

The primary and most critical step in the biotransformation of this compound is the hydrolysis of the C21-butyrate ester bond. This reaction is catalyzed by esterase enzymes present in various biological tissues. mdpi.comsci-hub.se This enzymatic action cleaves the ester, releasing the active glucocorticoid, budesonide, and butyric acid.

Corticosteroid-21-esters are generally considered prodrugs that undergo in vivo hydrolysis to become pharmacologically active, as the glucocorticoid actions are mediated by the corresponding alcohol form. mdpi.comoup.com The C21-esters are particularly susceptible to rapid hydrolysis by esterases because they are primary esters that are sterically accessible and activated by the adjacent C-20 ketone. oup.comoup.com Studies on other cortisol 21-esters have shown that the rate of hydrolysis by tissue enzymes can be dependent on the carbon chain length of the ester group. nih.gov

Following the liberation of budesonide from its 21-butanoate ester, the parent molecule undergoes extensive first-pass metabolism, primarily in the liver. tandfonline.commdpi.com This process is mediated by the Cytochrome P450 enzyme system, leading to the formation of metabolites with substantially lower glucocorticoid activity. drugbank.com

The two principal metabolites identified from the biotransformation of budesonide are:

16α-hydroxyprednisolone nih.gov

6β-hydroxybudesonide nih.gov

These metabolites possess less than 1% of the glucocorticoid activity of the parent compound, which contributes to budesonide's favorable ratio of local anti-inflammatory activity to systemic side effects. tandfonline.comdrugbank.com These metabolites are eventually eliminated through urine and feces. tandfonline.comtandfonline.com

Enzymatic Activity Profiling in Tissue Homogenates and Cellular Systems (Non-Human)

The metabolic conversion of this compound involves a two-stage enzymatic process, dominated by the activity of esterases and the Cytochrome P450 system.

The metabolic pathway is initiated by esterases . These enzymes, which are abundant in the liver and also found in other tissues, are responsible for hydrolyzing the 21-butanoate ester to release active budesonide. oup.comoup.com Studies on other steroid esters, such as methylprednisolone (B1676475) 21-hemisuccinate, have led to the purification and characterization of specific steroid esterases from rat hepatic microsomes, confirming their classification as carboxylesterases (EC 3.1.1.1). nih.gov

Once budesonide is released, it becomes a substrate for Cytochrome P450 (CYP) enzymes . In vitro studies using human liver microsomes have definitively identified the CYP3A subfamily, particularly CYP3A4 , as the primary catalyst for budesonide's subsequent metabolism into 16α-hydroxyprednisolone and 6β-hydroxybudesonide. tandfonline.comdrugbank.comnih.gov The formation of these metabolites shows a strong correlation with CYP3A activity. nih.gov While CYP3A4 is the most significant enzyme, CYP3A5 also contributes to a lesser extent. drugbank.comresearchgate.net

In vitro studies using human lung precision-cut tissue slices have compared the metabolism of several inhaled corticosteroids. In this system, budesonide (which has a free C-21 hydroxyl group) is readily metabolized. A key pathway is the intracellular formation of fatty acid esters, which are not detected outside the cells. nih.gov This contrasts with fluticasone (B1203827) propionate, which lacks a free C-21 hydroxyl group and was found to be metabolically stable in the same system. nih.gov The active metabolite of beclomethasone (B1667900) dipropionate (BDP), known as BMP, was further converted to inactive polar metabolites. nih.gov

The table below summarizes the metabolic fate of budesonide and other corticosteroids after 24 hours of incubation in human lung tissue slices.

CompoundParent Compound Detected in Medium (% of Total)Metabolites Detected in MediumIntracellular Metabolites
Budesonide (BUD)Stable (No metabolites detected)NoneFatty Acid Esters
Beclomethasone Dipropionate (BDP)0%BOH (91.6%), BMP (8.4%)Fatty Acid Esters, BOH
Ciclesonide (CIC)37%des-CICdes-CIC, Fatty Acid Esters
Fluticasone Propionate (FP)Stable (No metabolites detected)NoneNone Detected

Data sourced from in vitro studies on human lung precision-cut tissue slices. nih.gov The stability of budesonide in the medium indicates that its primary metabolism (esterification) is an intracellular process in this model.

Influence of Structural Modifications on Metabolic Fate

The metabolic fate of a corticosteroid is profoundly influenced by its chemical structure, particularly by substitutions at the C-17 and C-21 positions.

The presence of the 21-butanoate ester defines this compound as a prodrug. Its pharmacological activity is entirely dependent on the enzymatic hydrolysis of this ester group to release the active budesonide molecule. mdpi.com This is a common strategy for modifying the physicochemical properties and pharmacokinetics of a drug.

This contrasts significantly with the parent compound, budesonide, which possesses a free C-21 hydroxyl group . This structural feature allows budesonide to undergo reversible esterification in vivo with endogenous fatty acids, such as oleic acid and palmitic acid. nih.goversnet.orgmdpi.com This process forms a pool of lipophilic fatty acid conjugates within the target tissue, such as the lungs. nih.govnih.gov These conjugates are pharmacologically inactive but can be hydrolyzed by intracellular lipases to slowly release active budesonide over time, effectively creating an intracellular drug depot that may prolong its local anti-inflammatory action. nih.govmdpi.comnih.gov

Therefore, the modification of the C-21 position dictates two distinct metabolic strategies:

Pre-formed Ester (e.g., this compound): Functions as a prodrug requiring activation via hydrolysis. Its duration of action would be related to the rate of this hydrolysis and the subsequent clearance of the active drug.

Free Hydroxyl Group (e.g., Budesonide): Allows for reversible intracellular esterification, creating a depot of inactive conjugates that provides a sustained release of the active drug.

Other structural features, such as the 16α,17α-acetal group in budesonide, also contribute to its metabolic profile, including a unique metabolic pathway involving acetal (B89532) splitting. karger.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment.nih.govnih.govresearchgate.netthermofisher.com

Chromatographic methods are fundamental in the analysis of Budesonide (B1683875) 21-Butanoate, enabling the separation of the active ingredient from impurities and its epimeric forms. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) provide the necessary resolution and sensitivity for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of budesonide. The development of a simple, rapid, and stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for quality control. nih.gov The primary objective is often to obtain a single, sharp peak for the drug, separating it effectively from degradation products and process-related impurities. nih.gov

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. Common stationary phases include C8 and C18 columns. nih.govacs.org A typical isocratic mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidic aqueous buffer, such as phosphate (B84403) or formic acid solution, to ensure good peak shape and resolution. nih.govacs.orgnih.gov UV detection is commonly performed at a wavelength between 240 nm and 244 nm. nih.govacs.orgnih.gov

Validation of the HPLC method is performed according to ICH guidelines, establishing its reliability. nih.gov Key validation parameters include linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov Linearity is typically established over a concentration range relevant for the assay, with correlation coefficients (R²) greater than 0.999 being indicative of a good fit. acs.org Forced degradation studies, involving exposure of the drug substance to acidic, basic, oxidative, and thermal stress, are conducted to demonstrate the method's stability-indicating capability, ensuring that all degradation products are separated from the main budesonide peak. nih.govnih.gov

Table 1: Examples of HPLC Method Parameters for Budesonide Analysis

Parameter Method 1 Method 2 Method 3
Column Kromasil C8 (150 mm x 4.6 mm) nih.gov µ-Bondapak C18 (250 mm x 4.6 mm, 5 µm) acs.org Phenomenex C18 (250 x 4.6 mm) nih.gov
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.2) (55:45 v/v) nih.gov Acetonitrile:Monobasic Potassium Phosphate (pH 3.2) (55:45, v/v) acs.org Methanol:Water (80:20 v/v) nih.gov
Flow Rate 1.1 mL/min nih.gov 1.0 mL/min acs.org Not Specified
Detection 244 nm nih.gov 244 nm acs.org 244 nm nih.gov
Retention Time ~4 min nih.gov 7.2 min acs.org <5 min nih.gov
Linearity Range 1-50 µg/mL nih.gov 1-20 µg/mL acs.org 10 ng - 100 µg/mL nih.gov
LOD 0.1 µg/mL nih.gov 0.05 µg/mL acs.org 25 ng/mL nih.gov
LOQ 0.25 µg/mL nih.gov 0.5 µg/mL acs.org 100 ng/mL nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Applications.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of budesonide, particularly in achieving faster separations without compromising efficiency. This is especially valuable for separating the challenging diastereomers of budesonide (22R and 22S). thermofisher.com The use of columns packed with sub-2 µm particles or solid-core particles allows for operation at higher flow rates and pressures, drastically reducing run times. thermofisher.com

An assay for budesonide diastereomers was successfully developed using a Thermo Scientific™ Accucore™ XL C18, 4 µm column with a Vanquish™ Flex Quaternary UHPLC system. thermofisher.com The solid-core technology facilitates a highly efficient and rapid separation. thermofisher.com Optimization of such a method can be guided by kinetic and thermodynamic analyses, such as Van Deemter and Van't Hoff plots, to fine-tune parameters like flow rate and temperature for the best balance of speed and resolution. thermofisher.com For instance, while a lower flow rate might provide the highest resolution, a slightly higher flow rate can still meet compendial requirements with a significantly shorter analysis time, making it suitable for high-throughput environments. thermofisher.com

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility and thermal instability of corticosteroids like budesonide, direct analysis by Gas Chromatography (GC) is not feasible. nih.govtandfonline.com Therefore, a derivatization step is mandatory to convert the non-volatile steroid into a thermally stable and volatile compound suitable for GC analysis. nih.govtandfonline.com This chemical modification targets active functional groups, primarily hydroxyls, to decrease the boiling point and improve chromatographic performance. nih.govacs.org

The most common derivatization strategy for glucocorticoids is a two-step process: methoximation followed by silylation. tandfonline.comendocrine-abstracts.org

Methoximation: The ketone groups are converted to methoximes using reagents like methylhydroxylamine hydrochloride in pyridine (B92270). This step prevents the formation of multiple derivatives from enolization during the subsequent silylation step. endocrine-abstracts.org

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. tandfonline.com Common silylating agents include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)acetamide (BSA), and mixtures containing trimethylsilylimidazole (TSIM) and trimethylchlorosilane (TMCS). nih.govacs.org The reaction is typically carried out at elevated temperatures (e.g., 70°C to 105°C) to ensure complete derivatization. nih.govendocrine-abstracts.org

The resulting methoxime-trimethylsilyl (MO-TMS) derivatives are sufficiently volatile for GC-Mass Spectrometry (GC-MS) analysis, which allows for both separation and structural characterization based on fragmentation patterns. endocrine-abstracts.org A predicted GC-MS spectrum for a di-TMS derivative of budesonide is available in the Human Metabolome Database (HMDB). hmdb.ca

Supercritical Fluid Chromatography (SFC) for Isomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to liquid chromatography for the separation of isomers, a task particularly relevant for budesonide, which exists as a pair of diastereomers. nih.govthermofisher.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.gov Supercritical CO2 offers low viscosity and high diffusivity, properties that facilitate high-efficiency separations at faster flow rates than HPLC. nih.govchromatographyonline.com

For the analysis of polar compounds like steroids, a polar organic solvent, such as methanol, is typically added to the CO2 mobile phase as a modifier to increase elution strength and improve peak shape. chromatographyonline.com The separation of budesonide's diastereomers, which differ only in the spatial orientation at one chiral center, can be achieved on achiral stationary phases due to their distinct physicochemical properties. chromatographyonline.com SFC provides enhanced or complementary selectivity compared to LC and is considered a "green" chromatography technique due to the significant reduction in the use of organic solvents. chromatographyonline.com The coupling of Ultra-Performance SFC with tandem mass spectrometry (UPSFC–MS/MS) provides a highly sensitive and specific method for the analysis of various steroid classes, demonstrating its suitability for complex separations. nih.gov

Spectrometric Approaches for Structural Elucidation and Quantification.

Spectrometric techniques, especially mass spectrometry, are indispensable for the definitive structural elucidation of Budesonide 21-Butanoate and its related impurities. When coupled with chromatographic systems, they provide unparalleled specificity and sensitivity.

Mass Spectrometry (MS and MS/MS) for Impurity Profiling and Fragmentation Analysis.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and used in tandem (MS/MS), is a critical tool for identifying and characterizing impurities and degradation products of budesonide. researchgate.net Impurity profiling is essential for ensuring the safety and efficacy of the drug substance. researchgate.net

Forced degradation studies, combined with LC-Quadrupole Time-of-Flight MS (LC-QTOFMS), allow for the structural identification of impurities formed under stress conditions. researchgate.net In one study, ten related impurities were identified, which were classified into three groups: process impurities, degradation products, and those that are both. researchgate.net Major degradation products included Budesonide impurity D, 17-carboxylate, and 17-ketone. researchgate.net

Electrospray ionization (ESI) is a common technique used for the LC-MS analysis of corticosteroids. researchgate.net The fragmentation patterns obtained from MS/MS experiments provide crucial structural information. For budesonide, characteristic fragmentation pathways can be elucidated. For example, an ion at m/z 861 can be observed, which is assigned as a weakly bound gas-phase dimer of two protonated molecules ([2M+H]+). researchgate.net The MS/MS fragmentation of the protonated molecular ion ([M+H]+ at m/z 431) yields specific product ions that help in confirming the structure of the parent molecule and identifying its metabolites or degradation products. researchgate.net This detailed fragmentation analysis is central to distinguishing between isomers and identifying unknown species, such as the photodegradation product "Lumibudesonide". researchgate.net

Table 2: Selected Impurities and Degradation Products of Budesonide Identified by Mass Spectrometry

Impurity Name/Type Identification Method Key Findings
Process Impurities (A, C, F) LC-QTOFMS Identified as originating from the manufacturing process. researchgate.net
Degradation Products (E, G, D, 17-carboxylate, 17-ketone) LC-QTOFMS Formed under thermal forced degradation; Impurity D, 17-carboxylate, and 17-ketone are major products. researchgate.net
Process & Degradation Impurities (I, L) LC-QTOFMS Can be present from synthesis and also form upon degradation. researchgate.net
Lumibudesonide LC-MS/MS, NMR Photodegradation product identified as a rearranged isomer of Budesonide. researchgate.net
16α-butanoyloxy prednisolone ESI-MS, NMR Identified as Impurity A in a bulk budesonide product. researchgate.net

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups within a molecule, thereby confirming its chemical identity.

FT-IR Spectroscopy: The FT-IR spectrum of a compound provides a unique molecular fingerprint based on the absorption of infrared radiation by its specific chemical bonds. For this compound, the spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for the 21-butanoate ester is not widely published, analysis of the parent compound, budesonide, reveals key peaks that would also be present in the ester derivative. These include strong absorptions from the C=O (carbonyl) stretching vibrations of the ketone and ester groups, O-H stretching from the hydroxyl group, and C-O stretching vibrations. The presence of the butanoate group would introduce additional characteristic C-H stretching and bending vibrations from the butyl chain.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of budesonide has been reported and shows a strong, characteristic signal at 1656 cm⁻¹, which is attributed to the C=C bond stretching vibration within the steroid's aromatic-like ring. Other bands in the fingerprint region (300-500 cm⁻¹) are characteristic of the glycosidic bond of the acetal (B89532) group. These distinctive signals are invaluable for confirming the core steroidal structure of this compound.

TechniqueKey Functional Groups/Bonds Detected in Budesonide StructureTypical Wavenumber (cm⁻¹)
FT-IR O-H (hydroxyl), C=O (ketone, ester), C-O (ether, alcohol, ester)~3400, ~1725, ~1660, 1200-1000
Raman C=C (ring), Glycosidic bond fingerprint~1656, 300-500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and widely used technique for the quantification of compounds that contain chromophores (light-absorbing groups). The steroidal A-ring of this compound contains a conjugated diene system, which acts as a strong chromophore, making this technique highly suitable for its quantification.

Numerous studies have established UV-Vis spectrophotometric methods for the quantification of budesonide in bulk and pharmaceutical forms. nih.govrestek.com These methods are typically based on measuring the absorbance at the wavelength of maximum absorption (λmax). The λmax for budesonide is consistently reported to be around 246 nm in various solvents, including phosphate buffer (pH 6.8) and methanol/water mixtures. nih.govtandfonline.comnih.gov The method demonstrates good linearity, adhering to the Beer-Lambert law over a wide range of concentrations. nih.govrestek.com

Table 6.2.3: UV-Vis Spectrophotometric Method Parameters for Budesonide Quantification

Parameter Reported Value Source
Wavelength of Max. Absorbance (λmax) 246 nm nih.govtandfonline.com
Linearity Range 1.4 - 25 µg/mL restek.com
Limit of Detection (LOD) 0.01 µg/mL restek.com
Limit of Quantification (LOQ) 1.4 µg/mL restek.com

| Solvent/Mobile Phase | Phosphate Buffer (pH 6.8), Methanol/Water | nih.govnih.gov |

This technique provides a convenient and cost-effective approach for routine analysis and quantification of this compound in quality control settings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the stereochemistry of the molecule.

For a complex molecule like this compound, which exists as a mixture of two epimers (22R and 22S), NMR is essential for unambiguous structural assignment and for quantifying the ratio of these epimers. mdpi.com A comprehensive analysis using various NMR experiments is required:

¹H NMR: Provides information on the number and type of protons and their connectivity.

¹³C NMR: Identifies all unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and reveal longer-range (2-3 bond) correlations between protons and carbons (HMBC). This allows for the complete assembly of the molecular structure piece by piece.

ROESY/NOESY: These experiments measure through-space interactions between protons, which is critical for determining the relative stereochemistry of the molecule, including the configuration at the C22 chiral center that defines the R and S epimers. mdpi.com

Studies have successfully used these techniques to assign all ¹H and ¹³C signals for both budesonide epimers, allowing for their direct identification and quantification in various samples without the need for reference standards. mdpi.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced specificity and sensitivity, making them indispensable for analyzing complex mixtures and trace amounts of substances.

LC-MS/MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of pharmaceutical compounds in complex biological matrices like plasma. Budesonide has a low systemic bioavailability, necessitating highly sensitive analytical methods for pharmacokinetic studies. lcms.cznih.gov

Numerous LC-MS/MS methods have been developed for the quantification of budesonide. lcms.czwaters.comnih.gov These methods typically involve:

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract the drug from plasma and remove interferences. nih.gov

Chromatographic Separation: Reversed-phase chromatography using a C18 column separates budesonide from other plasma components.

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.

These validated methods can achieve very low limits of quantification (LLOQ), often in the low picogram per milliliter (pg/mL) range, making them suitable for bioequivalence and pharmacokinetic studies. lcms.cznih.gov

Table 6.4.1: Performance of a Typical LC-MS/MS Method for Budesonide

Parameter Reported Value Source
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) lcms.czwaters.com
Matrix Human Plasma lcms.czwaters.com
Linearity Range 10 - 1200 pg/mL waters.com
Lower Limit of Quantification (LLOQ) 2 pg/mL nih.gov

| Extraction Recovery | 84.7 - 89.4% | waters.com |

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of large, polar, and non-volatile molecules like corticosteroids, including this compound, is not feasible. nih.govacs.org The high temperatures required for GC analysis would cause the molecule to decompose before it could be analyzed.

Therefore, GC-MS analysis of corticosteroids requires a chemical modification step known as derivatization . nih.govacs.org This process converts the polar functional groups (hydroxyl and ketone groups) into less polar, more volatile, and more thermally stable derivatives, typically by silylation (e.g., forming trimethylsilyl (TMS) ethers). tandfonline.com This two-step process, often involving methoximation followed by silylation, allows the steroid to be successfully analyzed by GC-MS. tandfonline.com While effective, this multi-step sample preparation makes GC-MS a more cumbersome and less direct method for corticosteroid analysis compared to LC-MS. nih.gov For this reason, LC-based methods are overwhelmingly preferred for the routine analysis of this compound.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such methods is a regulatory requirement and is crucial for determining the shelf-life and storage conditions of a drug product.

For this compound, a stability-indicating method would typically be a High-Performance Liquid Chromatography (HPLC) method with UV or MS detection. acs.orgacs.org The development process involves subjecting the drug to forced degradation under various stress conditions as mandated by ICH guidelines, including:

Acidic and Basic Hydrolysis: To test susceptibility to pH changes.

Oxidative Degradation: Using agents like hydrogen peroxide.

Thermal Degradation: Exposure to high temperatures.

Photolytic Degradation: Exposure to light.

The key objective is to develop a chromatographic method that can resolve the primary budesonide peak from all the degradation product peaks that are formed under these stress conditions. acs.org Several stability-indicating HPLC methods have been successfully developed and validated for budesonide, demonstrating specificity, linearity, accuracy, and precision. acs.orgacs.org These methods are essential for routine quality control and stability testing of budesonide-containing products. acs.org

Table 6.5: Forced Degradation Conditions for Budesonide Stability Studies

Stress Condition Reagent/Condition Observed Degradation Source
Acidic 0.1 N HCl, 50°C 5.51%
Alkaline 0.1 N NaOH 5.69%
Oxidative Hydrogen Peroxide Yes acs.org
Thermal Heat Yes acs.org

| Photolytic | UV Light | Yes | acs.org |

Chemical Stability, Degradation Kinetics, and Impurity Formation

Forced Degradation Studies of Budesonide (B1683875) 21-Butanoate

Detailed experimental data from forced degradation studies specifically targeting Budesonide 21-Butanoate is not available in published research. Such studies would be necessary to elucidate its degradation profile.

Hydrolytic Degradation Pathways under Acidic, Neutral, and Basic Conditions

There are no specific studies detailing the hydrolytic degradation of this compound. It can be hypothesized that the primary hydrolytic degradation pathway would involve the cleavage of the butanoate ester bond at the C21 position, which would yield Budesonide and butyric acid. The rate of this hydrolysis would likely be dependent on pH, with accelerated rates under basic and potentially acidic conditions, a common characteristic for ester hydrolysis. Research on other corticosteroid esters, such as Hydrocortisone (B1673445) 17-Butyrate 21-Propionate, indicates that hydrolysis typically occurs first at the more accessible 21-position ester.

Oxidative Degradation Mechanisms

The oxidative degradation mechanisms for this compound have not been specifically investigated. For the parent compound, Budesonide, oxidative degradation is a known pathway. It is plausible that this compound could also be susceptible to oxidation, but the specific influence of the 21-butanoate group on the reaction mechanism and resulting degradation products is undetermined without experimental data.

Photolytic Degradation Pathways

Specific photolytic degradation studies on this compound are absent from the literature. The parent compound, Budesonide, is known to undergo photo-isomerization to form an impurity known as Lumibudesonide when exposed to UV radiation. It is possible that this compound could follow a similar pathway, but this has not been experimentally verified.

Thermal Degradation Kinetics

There is no published data on the thermal degradation kinetics of this compound. Thermal stress studies would be required to determine its stability at elevated temperatures, identify degradation products, and calculate kinetic parameters such as the degradation rate constant and activation energy.

Identification and Characterization of Degradation Products

Without forced degradation studies, the degradation products of this compound have not been formally identified and characterized. Based on the structure, potential degradation products could include:

Budesonide: Resulting from the hydrolysis of the 21-butanoate ester.

Oxidative Degradants: Analogous to those formed from Budesonide.

Photo-isomers: Such as a "Lumibudesonide-21-butanoate" derivative.

The table below lists hypothetical and known related compounds.

Compound NameRoleIdentification Status
BudesonidePotential Hydrolytic DegradantCharacterized (as parent compound)
Budesonide Impurity DKnown Budesonide DegradantCharacterized
Budesonide 17-CarboxylateKnown Budesonide DegradantCharacterized
LumibudesonideKnown Budesonide PhotodegradantCharacterized

Reaction Kinetics of Degradation and Formation of Related Substances

The reaction kinetics, including the rates of degradation of this compound and the formation of its related substances under various stress conditions, have not been studied. Kinetic studies are crucial for predicting the shelf-life and determining appropriate storage conditions for a substance. The absence of this data represents a significant gap in the full chemical profile of this compound.

Influence of Environmental Factors on Chemical Stability

The chemical stability of this compound, a known impurity and degradation product of Budesonide, is influenced by several environmental factors. While specific kinetic studies on this compound are not extensively available in the public domain, its stability profile can be inferred from the behavior of the parent compound, Budesonide, and other corticosteroid esters under various stress conditions. The primary degradation pathway for this compound is expected to be the hydrolysis of the butanoate ester bond at the C21 position, yielding Budesonide and butyric acid.

Temperature: Elevated temperatures are known to accelerate the degradation of corticosteroids. For Budesonide, thermal degradation studies have shown the formation of various impurities. It is anticipated that this compound would also exhibit increased degradation at higher temperatures. The rate of hydrolysis of the ester linkage is likely to increase with temperature, following the principles of chemical kinetics.

pH: The stability of ester-containing compounds is often pH-dependent. The hydrolysis of the butanoate ester in this compound is expected to be catalyzed by both acidic and basic conditions. Generally, for corticosteroid 21-esters, the hydrolysis rate is minimized in the slightly acidic pH range. Under alkaline conditions, the rate of saponification (base-catalyzed hydrolysis) of the ester is expected to increase significantly.

Light: Photodegradation is a common degradation pathway for corticosteroids. Budesonide itself has been shown to degrade upon exposure to light, leading to the formation of various photoproducts. It is plausible that this compound is also susceptible to photodegradation. The chromophores present in the molecule can absorb light energy, leading to photochemical reactions that could include isomerization, oxidation, or cleavage of the ester bond.

Humidity: The presence of moisture is a critical factor in the stability of a compound susceptible to hydrolysis. For this compound, high humidity levels would provide the water molecules necessary for the hydrolysis of the butanoate ester. Therefore, storage in low humidity conditions is expected to enhance the stability of the compound.

The following table summarizes the expected influence of various environmental factors on the chemical stability of this compound, based on the known behavior of similar corticosteroid esters.

Environmental FactorExpected Influence on Stability of this compoundLikely Degradation Pathway(s)
Temperature Decreased stability with increasing temperature.Acceleration of hydrolysis and other thermal degradation reactions.
pH pH-dependent stability, with lowest degradation likely in the acidic to neutral pH range. Increased degradation in strongly acidic and alkaline conditions.Acid- and base-catalyzed hydrolysis of the butanoate ester.
Light (UV/Visible) Potential for degradation upon exposure to light.Photochemical reactions, including photo-hydrolysis, oxidation, and isomerization.
Humidity/Moisture Decreased stability in the presence of moisture.Hydrolysis of the butanoate ester.

It is important to note that the actual degradation kinetics and the specific impurities formed from this compound would need to be confirmed through dedicated stability studies. The information presented here is based on established chemical principles and data available for structurally related compounds.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to determining the electronic structure of a molecule. ekb.egresearchgate.net These methods solve approximations of the Schrödinger equation to provide information on molecular geometry, electronic energy, and the distribution of electrons within the molecule. northwestern.educhembites.org

For Budesonide (B1683875) 21-Butanoate, quantum chemical calculations can elucidate the electron density distribution across the steroid backbone and the butanoate ester group. This information is crucial for understanding the molecule's reactivity. For instance, mapping the electrostatic potential can identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to assess the molecule's chemical reactivity and kinetic stability. While specific quantum chemical studies on Budesonide 21-Butanoate are not prevalent in the literature, the principles are widely applied to complex organic molecules to predict their intrinsic chemical properties. ekb.eg

Table 1: Theoretical Parameters from Quantum Chemical Calculations for this compound

ParameterTheoretical Significance
Optimized Molecular GeometryPredicts bond lengths, bond angles, and dihedral angles in the lowest energy state.
Electrostatic Potential MapVisualizes electron density distribution, indicating regions of positive and negative charge.
HOMO-LUMO Energy GapIndicates the molecule's excitability and chemical reactivity. A larger gap suggests higher stability.
Partial Atomic ChargesQuantifies the charge distribution on each atom, useful for predicting intermolecular interactions.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics and flexibility. nih.govnih.gov

Docking Studies for Receptor Binding Prediction (Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a ligand (like this compound) to the active site of a protein receptor.

The primary pharmacological target of this compound is the glucocorticoid receptor (GR). nih.gov Docking studies can be used to model the interaction between this compound and the ligand-binding domain of the GR. These simulations would predict the specific binding pose, identifying key interactions such as hydrogen bonds and van der Waals forces between the ligand and amino acid residues in the binding pocket. The parent compound, budesonide, is known to have a very high affinity for the human glucocorticoid receptor. nih.gov Docking algorithms could theoretically evaluate how the addition of the 21-butanoate ester affects this binding affinity compared to the parent budesonide or other corticosteroids.

Table 2: Comparative Glucocorticoid Receptor (GR) Binding Affinity

CompoundRelative Receptor Affinity (Dexamethasone = 100)
Budesonide855 nih.gov
Dexamethasone100 nih.gov
Fluticasone (B1203827) PropionateData not available in provided snippets

This table presents experimental data for the parent compound, budesonide, which serves as a benchmark for theoretical docking studies of its esters.

Quantitative Structure-Activity Relationship (QSAR) for Structural Optimization (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. imedpub.comnih.gov By identifying key molecular descriptors that influence activity, QSAR can guide the theoretical optimization of lead compounds. hilarispublisher.comnih.gov

A theoretical QSAR study for a series of budesonide esters, including this compound, could be developed to understand the structural requirements for potent anti-inflammatory activity. Molecular descriptors for each compound in the series would be calculated, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and steric properties (e.g., molecular shape). These descriptors would then be correlated with experimentally determined anti-inflammatory activity using statistical methods like multiple linear regression. The resulting QSAR model could predict the activity of new, unsynthesized budesonide derivatives, thereby guiding the design of compounds with potentially improved therapeutic profiles. imedpub.com

Predictive Modeling of Stability and Degradation Pathways

Computational models can be employed to predict the chemical stability of a drug and its potential degradation pathways. This involves identifying the most labile chemical bonds and simulating their breakdown under various conditions.

For this compound, a key potential degradation pathway is the hydrolysis of the ester bond at the C21 position, which would yield budesonide and butyric acid. Predictive models could simulate this hydrolysis reaction, estimating its rate under different pH and temperature conditions. Furthermore, experimental studies on budesonide have identified degradation products resulting from oxidation and reactions under acidic and basic conditions. indiandrugsonline.org Computational approaches could be used to model the reaction mechanisms leading to these observed degradation products. For instance, forced degradation studies performed on corticosteroids can provide experimental data to build and validate in silico models that predict chemical stability and degradation products. nih.gov Such predictive models are valuable in pharmaceutical development for anticipating stability issues and designing stable formulations. nih.gov

Advanced Formulation and Material Science Research

Strategies for Modulating Solubility and Dissolution Behavior

The inherent low water solubility of corticosteroids like Budesonide (B1683875) and its esters is a primary challenge in formulation science. Budesonide is practically insoluble in water, a characteristic that can limit its dissolution rate and therapeutic potential nih.gov. Research has focused on various methods to enhance its solubility and dissolution profile.

Chemical Modification to Enhance Aqueous Solubility (e.g., Phosphate (B84403) Derivatives)

A direct and effective strategy to increase aqueous solubility is through chemical modification of the parent molecule. The synthesis of phosphate esters is a well-documented approach to dramatically improve the water solubility of corticosteroids.

Researchers have developed straightforward processes to convert Budesonide into its 21-phosphate derivative (Bud-21P) and the subsequent disodium (B8443419) salt (Bud-21P-Na2) nih.govnih.govmdpi.com. This modification targets the 21-hydroxyl group, the same position where esterification occurs to create Budesonide 21-Butanoate. The resulting phosphate compounds exhibit significantly better water solubility compared to the parent Budesonide nih.govnih.gov. One-pot synthesis procedures using tetrabutylammonium (B224687) hydrogen phosphate and trichloroacetonitrile (B146778) have proven effective, achieving high yields mdpi.com. The disodium salt of Budesonide 21-phosphate is prepared by suspending the phosphate derivative in water and titrating with sodium hydroxide (B78521) to a neutral pH, resulting in a completely clear solution mdpi.com. This conversion underscores a key material science principle: minor structural modifications can profoundly alter a compound's physical properties.

Inclusion Complex Formation (e.g., Cyclodextrins)

Inclusion complexation is a supramolecular approach to enhance the solubility and dissolution of hydrophobic molecules without altering their chemical structure. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are particularly effective for this purpose researchgate.net.

Studies have successfully formed inclusion complexes between Budesonide and β-cyclodextrin (β-CD) using techniques like solvent evaporation fao.orgmdpi.comresearchgate.net. The hydrophobic Budesonide molecule is encapsulated within the nonpolar cavity of the cyclodextrin (B1172386), forming a complex that is more readily dispersible in aqueous media.

Research findings indicate:

Stoichiometry : Phase solubility studies show that Budesonide typically forms a 1:1 stoichiometric complex with β-cyclodextrin researchgate.net.

Improved Release : The formation of these complexes leads to an improved in-vitro release profile for Budesonide compared to the neat drug fao.orgresearchgate.net.

Reduced Crystallinity : X-ray diffraction (XRD) analysis confirms that the crystallinity of Budesonide is diminished when it is incorporated into the cyclodextrin complexes, a factor that contributes to enhanced dissolution fao.orgmdpi.comresearchgate.net.

Optimized Preparation : The choice of solvent during the complex formation process is critical. A solvent ratio of H₂O/EtOH 80/20 v/v was found to be optimal for preparing complexes with the minimum degree of crystallinity and the best in-vitro release behavior fao.orgmdpi.com.

Novel formulations using Budesonide-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes have also been developed and shown to be effective in reducing inflammatory markers nih.gov.

Research Findings on Budesonide Inclusion Complexes

ParameterObservationTechnique/MethodReference
StoichiometryForms a 1:1 complex with β-cyclodextrin.Phase Solubility Studies researchgate.net
Drug ReleaseImproved release behavior compared to the neat drug.In-vitro Dissolution Tests fao.orgresearchgate.net
CrystallinityDiminished degree of crystallinity of the encapsulated drug.X-ray Diffraction (XRD) fao.orgmdpi.comresearchgate.net
Optimal Solvent RatioH₂O/EtOH 80/20 v/v for minimal crystallinity and optimal release.Solvent Evaporation Technique fao.orgmdpi.com

Investigation of Polymorphic Forms and Amorphous States

The solid-state properties of a pharmaceutical compound, including its crystalline and amorphous forms, are critical as they directly influence its stability, solubility, and dissolution rate.

Crystallization and Solid-State Characterization

Budesonide can exist in both crystalline and amorphous states nih.govsemanticscholar.org. The crystalline form is the more stable, ordered state, while the amorphous form lacks a long-range molecular order. This disordered state generally leads to higher apparent solubility and faster dissolution.

Amorphous State Induction : Techniques such as spray-drying are used to produce Budesonide in a completely amorphous state researchgate.net. This is characterized by a diffuse halo in X-ray powder diffraction (XRPD) patterns, in contrast to the sharp peaks of the crystalline form researchgate.net.

Solid Dispersions : Creating solid dispersions of Budesonide with polymers like Poloxamer 188 or Polyvinylpyrrolidone (PVP K30) can also reduce the drug's crystallinity, leading to enhanced dissolution semanticscholar.orgnih.govresearchgate.net. XRPD studies of these dispersions show an absence of the sharp peaks characteristic of the crystalline drug, indicating a reduction in crystallinity semanticscholar.org.

Cryo-Crystallization : A microdroplet cryo-crystallization (MCC) strategy has been introduced to produce inhalable Budesonide crystals with superior properties in terms of particle size, shape, and crystallinity compared to traditional methods nih.gov.

Co-crystals : The formation of co-crystals, where Budesonide is combined with a co-former like 4-Hydroxy benzoic acid, is another technique to create new crystalline solids with improved physicochemical properties jchr.org.

The solid-state forms are typically characterized using a suite of analytical techniques, including Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Scanning Electron Microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) researchgate.netjchr.org.

Impact of Solid-State Properties on Chemical Stability

While the amorphous state offers dissolution advantages, it is thermodynamically less stable than the crystalline state and can be prone to recrystallization over time, which would negate the solubility benefits. Therefore, ensuring the physical and chemical stability of the formulation is paramount.

Studies on compounded mucoadhesive oral suspensions of Budesonide have demonstrated both physical and chemical stability for up to six months under room temperature and refrigerated conditions nih.gov. Formulations of solid dispersions have also shown good long-term physical stability researchgate.net. Forced degradation studies have indicated that Budesonide has good stability under various stress conditions, although it degrades under highly alkaline conditions ejbps.com. The stability of the solid-state form is a critical quality attribute that must be controlled to ensure consistent product performance.

Nanoparticle and Microparticle Encapsulation Studies (Material Science Perspective)

Encapsulating Budesonide within nano- or micro-scale polymeric particles is a key strategy from a material science perspective to control its release and modify its physical state. This approach involves entrapping the drug within a polymer matrix, which can protect it, alter its dissolution characteristics, and facilitate targeted delivery.

Various polymers and fabrication methods have been investigated:

Chitosan (B1678972) Nanoparticles : Budesonide has been encapsulated in chitosan nanoparticles using the ionic gelation technique. This process often results in the amorphization of the crystalline drug within the nanoparticle matrix, which can enhance its dissolution profile mdpi.com. XRD patterns of these nanoparticles show that while Budesonide is still present in a crystalline form, the degree of crystallinity is significantly reduced mdpi.com.

PLA Microparticles : Poly(lactic acid) (PLA) microparticles containing Budesonide have been prepared using a supercritical fluid technology known as Precipitation with a Compressed Antisolvent (PCA) nih.govresearchgate.net. DSC studies of these microparticles indicated a loss of Budesonide crystallinity due to the processing nih.govresearchgate.net. These particles were capable of sustaining the release of Budesonide for over four weeks nih.gov.

Eudragit L100 Nanoparticles : Budesonide has been loaded into Eudragit L100 nanoparticles via nanoprecipitation. These pH-sensitive carriers are designed to release the drug more efficiently at specific sites nih.govresearchgate.net.

Lipid-Polymer Hybrid Nanoparticles (LPNs) : LPNs based on poly(dl-lactic-co-glycolic acid) (PLGA) and a cationic lipid have been engineered using a quality-by-design approach. These systems are designed to potentially combine the corticosteroid with other therapeutic agents nih.gov.

The choice of polymer and preparation method dictates the final properties of the particles, such as size, surface charge, drug loading efficiency, and release kinetics.

Summary of Budesonide Encapsulation Studies

Polymer/MaterialPreparation MethodResulting ParticleKey FindingsReference
ChitosanIonic GelationNanoparticlesReduced degree of crystallinity; enhanced dissolution. mdpi.com
Poly(lactic acid) (PLA)Supercritical Fluid (PCA)MicroparticlesLoss of drug crystallinity; sustained release over 28 days. nih.govresearchgate.net
Eudragit L100NanoprecipitationNanoparticlespH-sensitive delivery platform. nih.govresearchgate.net
PLGA and Cationic LipidDouble Emulsion Solvent EvaporationLipid-Polymer Hybrid NanoparticlesMonodisperse particles (~150 nm) with tunable surface charge. nih.gov

Polymer-Based Drug Delivery Systems

The encapsulation of budesonide within polymer-based systems is a significant area of research aimed at enhancing its therapeutic efficacy through controlled and targeted delivery. Various polymers have been investigated to create nano- and micro-scale carriers that modify the drug's release profile and improve its bioavailability at specific sites.

One approach involves the use of chitosan (CS), a biocompatible polymer, to form nanoparticles via ionic gelation. mdpi.com Studies have explored the nanoencapsulation of budesonide in chitosan nanoparticles, sometimes modified with surfactants like poly(vinyl alcohol) (PVA), to improve the drug's dissolution profile. mdpi.com Research has shown that spherical nanoparticles can be successfully formed, with the inclusion of PVA substantially increasing the drug's release rate. mdpi.com This is attributed to a higher degree of amorphization of budesonide within the polymer matrix. mdpi.com

Another widely studied polymer is poly(lactic-co-glycolic acid) (PLGA), known for its biodegradability and biocompatibility. Budesonide has been encapsulated in PLGA nanoparticles using emulsion techniques to create systems for targeted intestinal delivery. nih.gov To further refine targeting, these PLGA nanoparticles can be coated with a pH-sensitive polymer, such as Eudragit S100 or other methyl-methacrylate copolymers. nih.govdovepress.com This coating prevents the premature release of budesonide in the acidic environment of the stomach, allowing for drug release at the neutral to alkaline pH of the lower gastrointestinal tract. nih.gov In vitro studies demonstrate that such pH-sensitive systems release only about 10% of the drug in the first 2 hours under acidic conditions, with a sustained release of up to 70% over 24 hours as the pH increases. dovepress.com

Hydrogels also represent a promising platform for sustained budesonide delivery. mdpi.com For instance, pH-sensitive hydrogels synthesized from pectin (B1162225) and polyacrylamide (PAM) have been developed for colon-targeted delivery. Pectin remains intact in the upper gastrointestinal tract and is degraded by enzymes in the colon, triggering drug release. mdpi.com

The table below summarizes findings from various studies on polymer-based budesonide delivery systems.

Polymer SystemNanoparticle Size (nm)Encapsulation Efficiency (%)Key Research Finding
Chitosan (CS) & Poly(vinyl alcohol) (PVA)363 - 543Not SpecifiedPVA inclusion significantly enhanced the in vitro dissolution profile compared to the neat drug. mdpi.com
Poly(lactic-co-glycolic acid) (PLGA)~200Not SpecifiedNanoparticle formulation was more effective than a free drug solution in a colitis model. nih.gov
Eudragit S100 (ES100) & PLGA~110.582.3%The pH-sensitive system prevented premature drug release at acidic pH, targeting the lower GI tract. dovepress.com
Eudragit L100~57~90%Nanoparticles were successfully incorporated into hydrogels for potential topical application in atopic dermatitis. nih.gov

Lignin (B12514952) Nanoparticles for Controlled Release

Lignin, a complex and abundant natural polymer, has emerged as a novel material for advanced drug delivery systems. Its unique physicochemical properties are being harnessed to develop lignin nanoparticles (LNPs) for the controlled release of therapeutic agents like budesonide. acs.org Research into budesonide-loaded LNPs demonstrates a sophisticated, stimuli-responsive mechanism for drug release. acs.org

The release of budesonide from LNPs is highly dependent on the pH of the surrounding medium. acs.org Under simulated acidic conditions, such as those found in the stomach (e.g., pH 2), the release is minimal. As the pH increases to simulate the conditions of the small intestine and colon (e.g., pH 5.5 and 7.4), the rate of drug release significantly increases. acs.org At a pH of 7.4, the release rate from LNPs approaches the dissolution rate of the pure drug, with studies showing that 83% of the encapsulated budesonide can be released over 10 hours. acs.org This pH-dependent behavior is attributed to the swelling of the nanoparticles and the partial dissolution of lignin in less acidic environments. acs.org

Furthermore, the integrity of LNPs and the subsequent drug release can be influenced by surface-active substances. The introduction of a surfactant like sodium dodecyl sulfate (B86663) (SDS) can trigger a rapid release of the remaining encapsulated budesonide. acs.org This effect is observed across different pH levels, where the addition of SDS disrupts the intermolecular forces holding the nanoparticles together, leading to their disintegration and the release of their cargo. acs.org For example, after 30 hours of incubation, the addition of SDS can trigger a complete release of the remaining drug within one hour. acs.org

The following table presents data on the pH-dependent release of budesonide from lignin nanoparticles.

Time (hours)Cumulative Release at pH 2 (%)Cumulative Release at pH 5.5 (%)Cumulative Release at pH 7.4 (%)
2 < 5%~10%~20%
5 < 10%~25%~60%
10 < 15%~40%~83%
24 ~20%~55%> 90%

Data are estimated from graphical representations in scientific literature. acs.org

Excipient Compatibility Studies from a Chemical Degradation Standpoint

Assessing the compatibility between an active pharmaceutical ingredient (API) and excipients is a critical step in preformulation to ensure the stability, efficacy, and safety of the final dosage form. japer.in Chemical interactions between budesonide and excipients can lead to degradation, affecting the product's quality. Studies are often conducted under accelerated stability conditions (e.g., elevated temperature and humidity) to identify potential incompatibilities. japer.insemanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to quantify the API and detect the formation of degradation products in these compatibility studies. japer.in Research has demonstrated the compatibility of budesonide with several common excipients used in solid dosage forms. One study evaluated binary mixtures of budesonide with excipients such as sugar spheres, ethyl cellulose, acetyl tributyl citrate (B86180) (ATBC), Eudragit L30D55, triethyl citrate (TEC), polysorbate 80, and talc. The mixtures were stored at 40°C/75% relative humidity (RH) and 25°C/60% RH for 30 days. The results indicated no significant degradation, confirming the suitability of these excipients for use in formulations with budesonide under the tested conditions. japer.in

However, budesonide can undergo degradation through specific pathways, which can be influenced by formulation components and packaging. A study on a solution-formulated metered-dose inhaler identified several major degradation products, including budesonide impurity D, 17-carboxylate, and impurity L. nih.gov The investigation revealed that the formation of these impurities was the result of an aerobic oxidation process. This process was found to be induced by the Al₂O₃ on the inner surface of the aluminum canisters used for packaging, highlighting a critical interaction between the formulation, its environment, and the container closure system. nih.gov The presence of certain excipients can also impact this Al₂O₃-induced oxidation process. nih.gov

The table below summarizes the compatibility of budesonide with various excipients based on chemical degradation studies.

ExcipientStorage ConditionsOutcome
Sugar Spheres40°C / 75% RH for 30 daysCompatible, no significant degradation observed. japer.in
Ethyl Cellulose40°C / 75% RH for 30 daysCompatible, no significant degradation observed. japer.in
Acetyl Tributyl Citrate (ATBC)40°C / 75% RH for 30 daysCompatible, no significant degradation observed. japer.in
Eudragit L30D5540°C / 75% RH for 30 daysCompatible, no significant degradation observed. japer.in
Polysorbate 8040°C / 75% RH for 30 daysCompatible, no significant degradation observed. japer.in
Talc40°C / 75% RH for 30 daysCompatible, no significant degradation observed. japer.in
Ethanol, Glycerol Monostearate, Poloxamer 18840°C/75% RH, 30°C/65% RH, 25°C/60% RH for 1 monthGood compatibility observed, suitable for nanoparticle preparation. semanticscholar.orgresearchgate.net
Aluminum Oxide (from canister)Thermal Forced DegradationIncompatible, induced aerobic oxidation leading to multiple degradation products. nih.gov

Future Directions in Chemical Research of Budesonide 21 Butanoate

Development of Novel Synthetic Analogues with Tailored Chemical Properties

The synthesis of novel analogues of Budesonide (B1683875) 21-Butanoate is a primary focus for future research, aiming to enhance its chemical properties for various applications. A key area of exploration is the modification of the 21-butanoate ester group. The synthesis of different ester conjugates at the 21-hydroxyl position of budesonide can significantly alter properties such as water solubility, which in turn can influence its dissolution and release behavior. nih.govnih.gov

Research into the synthesis of amino acid ester conjugates of budesonide has shown that derivatives like budesonide-21-glycine ester and budesonide-21-alanine ester exhibit increased equilibrium solubility compared to the parent compound. nih.govresearchgate.net The synthetic process for these analogues typically involves the esterification of the 21-hydroxyl group of budesonide with a protected amino acid, followed by deprotection. nih.gov For instance, the reaction can be carried out using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. nih.gov

Future synthetic strategies may explore a wider range of ester functionalities to modulate lipophilicity and chemical stability. The goal is to create analogues with tailored properties, such as controlled release profiles or enhanced tissue retention. researchgate.net Continuous flow chemistry processes, which have been successfully applied to the synthesis of budesonide, could be adapted for the efficient and cost-effective production of these new analogues. nih.govchemicalindustryjournal.co.uk

Table 1: Examples of Synthesized Budesonide Ester Analogues and Their Properties

Compound Name Synthetic Approach Key Property Modification Reference
Budesonide-21-glycine ester Esterification with Boc-glycine followed by deprotection Increased equilibrium solubility nih.gov
Budesonide-21-alanine ester Esterification with Boc-alanine followed by deprotection Increased equilibrium solubility nih.gov
Budesonide-21-phenylalanine ester Esterification with Boc-phenylalanine followed by deprotection Altered lipophilicity nih.gov

Deeper Exploration of Structure-Function Relationships through Advanced Techniques

A thorough understanding of the relationship between the chemical structure of Budesonide 21-Butanoate and its function is crucial for the rational design of new analogues. Advanced analytical techniques are pivotal in elucidating these relationships. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the characterization of budesonide and its related compounds, providing detailed information about their molecular structure and fragmentation patterns. nih.govresearchgate.net

The structure-activity relationship (SAR) of corticosteroids is a well-established field, and these principles can be applied to understand how modifications to the this compound molecule affect its properties. uomustansiriyah.edu.iqnih.gov For instance, esterification of the 17α-hydroxyl group is important for optimal glucocorticoid activity. uomustansiriyah.edu.iq Similarly, the nature of the ester at the C21 position can influence the compound's lipophilicity and duration of action. uomustansiriyah.edu.iq

Future research will likely involve the use of high-resolution mass spectrometry and multi-dimensional NMR to study the conformational dynamics of this compound and its analogues. These studies can provide insights into how the molecule interacts with its biological targets and how structural changes impact these interactions. Furthermore, techniques like X-ray crystallography could be employed to determine the solid-state structure of new analogues, which is critical for understanding their physical properties.

Table 2: Key Structural Features of Corticosteroids and Their Functional Importance

Structural Feature Functional Importance Reference
17α-hydroxyl group esterification Optimal glucocorticoid activity uomustansiriyah.edu.iq
9α-fluorination Enhances glucocorticoid and mineralocorticoid activity uomustansiriyah.edu.iq
C21 ester group Influences lipophilicity and duration of action uomustansiriyah.edu.iq

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The integration of computational modeling with experimental techniques offers a powerful approach to accelerate the discovery and development of new this compound analogues. Computational models can predict the chemical properties and biological activities of virtual compounds, allowing for the prioritization of synthetic efforts. scholaris.caualberta.ca

Molecular dynamics simulations can be used to study the behavior of this compound and its analogues in different environments, such as in solution or interacting with lipid membranes. acs.org These simulations can provide insights into the compound's conformational preferences and partitioning behavior, which are important for its absorption and distribution. acs.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the properties of new analogues based on their chemical structure. researchgate.net

An in vitro-in silico approach has been successfully used to predict the pharmacokinetics of budesonide. scholaris.caualberta.canih.gov This involves using experimental data from in vitro studies to inform and validate computational models that can then predict the in vivo behavior of the compound. Future research will likely see a greater integration of these approaches, with computational models being used to guide the design of new analogues with specific desired properties, which are then synthesized and tested experimentally in an iterative cycle of design and validation. nih.gov

Investigation of Environmental Fate and Transformation Products (Academic Focus)

The environmental fate of pharmaceuticals is a growing area of concern, and academic research is increasingly focused on understanding the transformation of compounds like this compound in the environment. Corticosteroids can enter the environment through various pathways, and their persistence and degradation are of interest. nih.govnih.gov

Studies on the photodegradation of budesonide have shown that it can undergo transformation upon exposure to UV light, leading to the formation of isomeric impurities such as Lumibudesonide. researchgate.netscirp.orgscirp.org The degradation of corticosteroids in wastewater treatment plants is also a key area of investigation, with studies showing that the rate of degradation can be influenced by the compound's properties, such as its lipophilicity. jst.go.jp

Future academic research will likely focus on identifying the full range of transformation products of this compound under various environmental conditions, including hydrolysis, photolysis, and microbial degradation. Advanced analytical techniques, such as high-resolution mass spectrometry, will be crucial for the identification and characterization of these transformation products. umweltbundesamt.de Understanding the environmental persistence and transformation of this compound is essential for assessing its potential environmental impact.

Table 3: Environmental Degradation Pathways of Corticosteroids

Degradation Pathway Key Findings Reference
Photodegradation Formation of isomeric impurities like Lumibudesonide upon UV exposure. scirp.orgscirp.org
Activated Sludge Processing Degradation rate is correlated with the corticosteroid's Log P value. jst.go.jp

Advancement in High-Throughput Screening for Chemical Stability and Reactivity

High-throughput screening (HTS) methodologies are becoming increasingly important in chemical research for rapidly assessing the properties of large numbers of compounds. In the context of this compound and its analogues, HTS can be employed to evaluate their chemical stability and reactivity under various conditions.

HTS assays can be developed to screen for stability against factors such as pH, temperature, and light. google.com For example, the chemical reactivity of new analogues could be assessed by screening their cross-reactivity in steroid hormone immunoassays. nih.govuiowa.eduresearchgate.net This can provide an early indication of potential off-target effects.

Recent advancements in HTS technology, such as the use of mass spectrometry for label-free detection, allow for the rapid and sensitive analysis of chemical reactions. nih.gov These techniques can be applied to screen for the degradation of this compound analogues in different matrices. Future developments in this area may include the use of microfluidic devices for even higher throughput and the development of novel biosensors for detecting specific chemical transformations.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Budesonide
Budesonide-21-glycine ester
Budesonide-21-alanine ester
Budesonide-21-phenylalanine ester
Budesonide-21-chloracetate
Lumibudesonide
Cortisol
Testosterone
Betamethasone 17-valerate
Beclomethasone (B1667900) 17,21-dipropionate
Flunisolide
Triamcinolone acetonide

Q & A

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  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal’s experimental section rules). Limit main text to essential protocols (≤5 compound syntheses) and deposit extended methods in supplementary files. Reference prior studies for established techniques (e.g., USP methods for impurity testing) and disclose all deviations from protocols .

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